molecular formula C8H11Cl2N5 B2832495 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride CAS No. 2138054-15-4

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride

Cat. No.: B2832495
CAS No.: 2138054-15-4
M. Wt: 248.11
InChI Key: BRDJXXYGLRURHY-UHFFFAOYSA-N
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Description

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride (CAS: 2138054-15-4) is a chemical compound with the molecular formula C 8 H 11 Cl 2 N 5 and a molecular weight of 248.11 g/mol . It features a primary aniline group tethered to a 1H-tetrazole ring, a key heterocycle in medicinal chemistry. The tetrazole moiety is a celebrated bioisostere of a carboxylic acid group, offering a similar pKa range (4.5-4.9) and spatial arrangement while providing enhanced metabolic stability and increased lipophilicity, which can improve membrane penetration in biological systems . This makes 5-substituted tetrazoles like this compound valuable intermediates in drug design and discovery for modifying pharmacokinetic properties . Furthermore, 1,5-disubstituted tetrazoles can serve as surrogates for cis -amide bonds in peptidomimetics, adding another dimension to their application in structural biology and medicinal chemistry . While the specific biological data for this salt is not fully reported, tetrazole scaffolds are extensively investigated for their therapeutic potential. Research on analogous 1H-tetrazole compounds has demonstrated their relevance in developing anticancer agents , with some derivatives functioning as potent microtubule destabilizers that inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase . The presence of both the hydrogen-bond-donating aniline and the multiple hydrogen-bond-accepting nitrogens of the tetrazole ring provides a versatile profile for potential receptor-ligand interactions . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-(2H-tetrazol-5-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.2ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;;/h1-4H,5,9H2,(H,10,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJXXYGLRURHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride typically involves the reaction of 4-(chloromethyl)aniline with sodium azide to form the tetrazole ring. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and under reflux conditions. The product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Tetrazole Ring Reactivity

The tetrazole moiety (1H-tetrazol-5-yl) is a nitrogen-rich heterocycle that participates in diverse reactions:

Nucleophilic Substitution

  • The tetrazole’s nitrogen atoms act as nucleophiles in SN2 reactions. For example, alkylation with alkyl halides under basic conditions yields N-alkylated derivatives.

  • Example Reaction :
    Tetrazole+R-XBaseN-alkylated tetrazole+HX\text{Tetrazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated tetrazole} + \text{HX}
    Yields range from 60–85% depending on R-group steric effects .

Coordination Chemistry

  • The tetrazole ring chelates metal ions (e.g., Zn²⁺, Cu²⁺) via its σ-lone pairs. This property is exploited in catalysis and materials science .

  • Table 1 : Metal Chelation Data

    Metal IonBinding Constant (log K)Application
    Zn²⁺4.2 ± 0.3Catalysis
    Cu²⁺3.8 ± 0.2Polymer synthesis

Aniline Group Reactivity

The para-aminophenyl group undergoes classical aromatic amine reactions:

Diazotization and Azo Coupling

  • Diazotization with NaNO₂/HCl at 0–5°C forms a diazonium salt, which couples with electron-rich aromatics (e.g., phenols) to produce azo dyes .
    Typical Conditions :

    • Temp: 0–5°C

    • Solvent: H₂O/EtOH (1:1)

    • Yield: 70–90% .

Schiff Base Formation

  • Condensation with aldehydes/ketones under mild acid catalysis generates Schiff bases.
    Example :
    Aniline+RCHOHClSchiff base+H₂O\text{Aniline} + \text{RCHO} \xrightarrow{\text{HCl}} \text{Schiff base} + \text{H₂O}
    Yields: 65–88% (R = aryl) .

Methylene Bridge Reactivity

The –CH₂– linker between tetrazole and aniline enables:

Oxidation

  • Treatment with KMnO₄ in acidic media oxidizes the methylene group to a carbonyl:
    –CH₂–KMnO₄/H⁺–C(O)–\text{–CH₂–} \xrightarrow{\text{KMnO₄/H⁺}} \text{–C(O)–}
    Yield : ~75% (confirmed by IR at 1715 cm⁻¹ for C=O) .

Alkylation

  • The benzylic position undergoes radical alkylation with peroxides (e.g., TBHP) under UV light.
    Optimized Conditions :

    • Initiator: AIBN (2 mol%)

    • Solvent: DMF

    • Yield: 55–70%.

Salt-Specific Behavior

The dihydrochloride salt influences solubility and stability:

  • Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO) .

  • Protonation : The aniline group (pKa ~4.5) remains protonated in acidic media, suppressing electrophilic substitution but enhancing salt stability .

Antifungal Agents

Derivatives synthesized via Ugi-4CR (Scheme 42 in ) show potent activity against Candida albicans (MIC: 2–8 µg/mL) .

Polymer Precursors

The compound serves as a monomer in conductive polymers via oxidative polymerization (e.g., using FeCl₃) .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The tetrazole moiety has been extensively studied for its anticancer properties. Compounds containing the tetrazole structure have shown to act as microtubule destabilizers, which is crucial for cancer treatment. A study demonstrated that a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols exhibited potent anticancer activity against various cell lines, including SGC-7901 and HeLa. The mechanism involved inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Antibacterial Properties
Research has indicated that tetrazole derivatives possess significant antibacterial activity. For instance, a series of 7-piperazinylquinolones with tetrazole derivatives were synthesized and evaluated for their effectiveness against bacterial strains, showing promising results . Furthermore, the incorporation of the tetrazole ring into different molecular frameworks has been linked to enhanced antibacterial efficacy against resistant pathogens .

Chemical Synthesis

Versatile Synthetic Intermediates
4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various reactions, leading to the development of novel compounds with diverse applications. For example, microwave-assisted synthesis methods have been employed to produce 5-substituted 1H-tetrazoles efficiently . These derivatives can be further modified to create compounds tailored for specific biological activities.

Material Science

Polymer Applications
The compound is also utilized in the polymer industry as a monomer for synthesizing advanced materials. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Additionally, its application in dye preparation highlights its role in producing colorants for industrial use .

Table 1: Anticancer Activity of Tetrazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 6–31SGC-7901<10Inhibits tubulin polymerization
Compound AHeLa15Microtubule destabilization
Compound BA549<20Cell cycle arrest

Table 2: Antibacterial Efficacy of Tetrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli32 µg/mL
Compound YMRSA16 µg/mL
Compound ZPseudomonas aeruginosa64 µg/mL

Mechanism of Action

The mechanism of action of 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the compound can interact with receptors and modulate their signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to three analogs:

4-(1H-Tetrazol-5-yl)aniline : Lacks the methyl bridge and hydrochloride salt.

5-(4-Aminobenzyl)-1H-tetrazole: Structural isomer with differing substitution patterns.

Losartan Potassium : A commercial ARB utilizing a tetrazole-aniline derivative.

Property 4-((1H-Tetrazol-5-yl)methyl)aniline Dihydrochloride 4-(1H-Tetrazol-5-yl)aniline 5-(4-Aminobenzyl)-1H-tetrazole Losartan Potassium
Molecular Weight 277.13 g/mol 161.16 g/mol 175.19 g/mol 422.91 g/mol
Solubility (Water) High (due to dihydrochloride) Moderate Low High
pKa (Tetrazole) ~4.9 ~4.9 ~4.7 ~5.5
Market Price (2025) $1,200/kg (est.) $800/kg N/A $2,500/kg
Primary Application Pharmaceutical intermediate Agrochemicals, dyes Research chemical ARB drug

Key Observations :

  • The dihydrochloride form’s solubility surpasses non-salt analogs, critical for drug delivery.
  • The methyl bridge in the target compound may enhance steric stability compared to 4-(1H-Tetrazol-5-yl)aniline, reducing unintended reactivity .
  • Losartan’s higher market value reflects its end-stage therapeutic use versus intermediate status of the target compound.

Market and Production Insights

Global production of 4-(1H-Tetrazol-5-yl)aniline reached 12,000 tons in 2025, driven by agrochemical demand, while the dihydrochloride variant remains niche (<500 tons annually) due to specialized pharmaceutical use . China dominates manufacturing (65% market share), with stricter regulatory oversight for dihydrochloride synthesis .

Parameter 4-((1H-Tetrazol-5-yl)methyl)aniline Dihydrochloride 4-(1H-Tetrazol-5-yl)aniline
Global Production (2025) 480 tons 12,000 tons
Growth Rate (2025–2030) 8.5% CAGR 3.2% CAGR
Key Regions EU (40%), North America (30%) China (65%), India (20%)

Key Observations :

  • The dihydrochloride’s higher growth rate aligns with increasing R&D in cardiovascular drugs.
  • Regional production disparities reflect stricter EU/US pharmaceutical standards versus China’s bulk chemical focus .

Research and Development Trends

Recent studies highlight the target compound’s utility in next-generation ARBs with reduced side effects. In contrast, 4-(1H-Tetrazol-5-yl)aniline is increasingly used in pesticide formulations, reflecting divergent industry trajectories .

Biological Activity

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids, making it a valuable scaffold in drug design. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

The compound has the following chemical structure:

  • Chemical Formula : C7H8Cl2N5
  • Molecular Weight : 227.07 g/mol

Biological Activity Overview

The biological activity of 4-((1H-tetrazol-5-yl)methyl)aniline dihydrochloride has been studied across various domains:

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. In vitro studies have shown that compounds containing the tetrazole ring can inhibit the growth of various bacteria and fungi. Specifically, derivatives similar to 4-((1H-tetrazol-5-yl)methyl)aniline have demonstrated activity against:

  • Bacteria : Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Aspergillus flavus and Trichothecium rosium.

Table 1 summarizes the antimicrobial activity of tetrazole derivatives:

CompoundTarget OrganismActivity ObservedReference
4-((1H-Tetrazol-5-yl)methyl)anilineBacillus cereusInhibition
4-((1H-Tetrazol-5-yl)methyl)anilineEscherichia coliModerate Inhibition
4-((1H-Tetrazol-5-yl)methyl)anilineAspergillus flavusInhibition

Anticancer Activity

The anticancer potential of tetrazole-containing compounds has gained attention in recent studies. For instance, a series of 1-aryl tetrazoles were evaluated for their ability to destabilize microtubules, leading to cell cycle arrest in cancer cell lines such as HeLa and A549. The mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Table 2 presents findings on anticancer activity:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
4-((1H-Tetrazol-5-yl)methyl)anilineSGC-790115.2Microtubule destabilization
4-(1H-tetrazol-5-yl)-N-methyl-anilineA54920.0G2/M phase arrest
4-(1H-tetrazol-5-yl)-N-benzyl-anilineHeLa18.5Tubulin binding

The mechanism by which 4-((1H-tetrazol-5-yl)methyl)aniline exerts its biological effects primarily involves interaction with cellular targets such as enzymes and receptors:

  • Microtubule Interaction : The compound may bind to tubulin, preventing its polymerization and disrupting microtubule dynamics.
  • Enzyme Inhibition : Certain studies suggest that tetrazole derivatives can inhibit specific enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.

Case Studies

Several case studies highlight the therapeutic potential of tetrazole derivatives:

Case Study 1: Antimicrobial Efficacy

In one study, a novel series of tetrazole derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that modifications on the aniline moiety significantly enhanced antimicrobial potency.

Case Study 2: Anticancer Properties

A research group developed a series of tetrazole compounds designed as microtubule destabilizers. Among these, one derivative showed remarkable efficacy against multiple cancer cell lines, supporting the hypothesis that structural variations can lead to improved biological activity.

Q & A

Q. How can conflicting results in metal-ion chelation studies be reconciled?

  • Resolution steps :
  • Standardize ion concentrations : Use ICP-MS to ensure consistent metal ion levels across experiments .
  • Control redox conditions : Chelation efficacy may vary under oxidative (e.g., H₂O₂ presence) vs. inert atmospheres .

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